2',5'-Difluoro-biphenyl-4-acetic acid
Description
Properties
IUPAC Name |
2-[4-(2,5-difluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-5-6-13(16)12(8-11)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERSPZPSQNPCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Preparation and Coupling Partners
The synthesis begins with 2,5-difluorophenylboronic acid, which is either commercially sourced or prepared via directed ortho-metalation of 1,2,4-trifluorobenzene followed by transmetalation with trisopropyl borate. The coupling partner, methyl 4-bromobenzoate, is selected to introduce the acetic acid moiety post-coupling.
Reaction Conditions :
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Catalyst : Palladium acetate (Pd(OAc)₂, 2–5 mol%)
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Ligand : Tetrabutylammonium bromide (TBAB, 20 mol%)
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Base : Potassium phosphate (K₃PO₄, 3 equiv)
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Solvent : Anhydrous DMF or 1,4-dioxane
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to yield methyl 2',5'-difluoro-biphenyl-4-carboxylate. Purification by flash chromatography (SiO₂, ethyl acetate/hexane) affords the ester intermediate in 60–75% yield.
Ester Hydrolysis to Acetic Acid
The methyl ester is hydrolyzed to the carboxylic acid using 1 M NaOH in dioxane at 60°C. Acidification with HCl precipitates this compound, which is isolated by filtration (yield: 70–85%).
Ullmann Coupling as an Alternative to Palladium Catalysis
For systems sensitive to palladium, Ullmann coupling offers a copper-mediated route to the biphenyl core. This method is particularly advantageous for large-scale synthesis due to lower catalyst costs.
Substrate Selection and Optimization
4-Bromoacetic acid derivatives are coupled with 2,5-difluoroiodobenzene using copper(I) thiophene-2-carboxylate (CuTC) as the catalyst.
Reaction Conditions :
The reaction proceeds via a radical mechanism, forming the biaryl bond. Post-reaction, the mixture is filtered through Celite, washed with ethyl acetate, and purified via column chromatography (40–55% yield).
Direct Fluorination Strategies
While less common, late-stage fluorination can introduce fluorine atoms post-biphenyl formation. Electrophilic fluorination agents like Selectfluor® or deoxyfluorination reagents (e.g., DAST) are employed, though yields are often modest (<50%).
Challenges in Regioselectivity
Direct fluorination at the 2' and 5' positions requires careful control of electronic and steric effects. Computational studies suggest that electron-withdrawing groups (e.g., acetic acid) deactivate the para position, favoring fluorination at meta sites.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Scale-Up Feasibility |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂/TBAB | 70–85 | >95 | High |
| Ullmann Coupling | CuTC | 40–55 | 90 | Moderate |
| Direct Fluorination | Selectfluor® | 30–50 | 85 | Low |
Key Observations :
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Suzuki-Miyaura coupling is superior in yield and scalability but requires stringent anhydrous conditions.
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Ullmann coupling avoids precious metals but demands longer reaction times.
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Direct fluorination is limited by poor regiocontrol and side reactions.
Mechanistic Insights and Side Reactions
Palladium-Catalyzed Pathways
In Suzuki couplings, competing protodeboronation of the 2,5-difluorophenylboronic acid reduces yields. Adding TBAB suppresses this side reaction by stabilizing the boronate intermediate.
Copper-Mediated Coupling Byproducts
Ullmann reactions often generate homo-coupled products (e.g., biphenyl diiodides). Excess CuTC (2.5 equiv) minimizes this issue by ensuring complete iodine displacement.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.21–7.15 (m, 2H, Ar-F), 3.72 (s, 2H, CH₂CO₂H).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 2',5'-Difluoro-biphenyl-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form carboxylic acids or their derivatives.
Reduction: The fluorine atoms can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation: Carboxylic acids, anhydrides, and esters.
Reduction: Difluorobiphenyl derivatives with reduced fluorine content.
Substitution: Various halogenated and alkylated derivatives.
Scientific Research Applications
2',5'-Difluoro-biphenyl-4-acetic acid finds applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its therapeutic potential in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism by which 2',5'-Difluoro-biphenyl-4-acetic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound's binding affinity to specific receptors, leading to biological responses. The acetic acid group may participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Structural Analogues with Varying Fluorine Substitutions
The position and number of fluorine atoms on the biphenyl backbone significantly alter physicochemical and biological properties:
Key Findings :
- 4'-Fluoro derivatives (e.g., CAS 6908-38-9) exhibit lower molecular weights and may favor interactions with hydrophilic biological targets .
Functional Group Modifications
Carboxylic Acid vs. Acetic Acid Derivatives
- 2',4'-Difluoro-biphenyl-4-carboxylic acid (CAS 331760-41-9): Replacing the acetic acid moiety with a carboxylic acid reduces steric bulk but increases acidity (pKa ~2–3 vs. ~4–5 for acetic acid derivatives). This impacts solubility and protein binding in physiological environments .
- 2',4'-Difluoro[1,1'-biphenyl]-4-yl acetate (CAS 59089-67-7): The ester form enhances lipophilicity and may improve oral bioavailability by resisting premature ionization in the stomach .
Halogen Substitution (Fluorine vs. Chlorine)
- 2-(3',5'-Dichloro-biphenyl-4-yl)acetic acid (CAS 669713-81-9): Chlorine’s larger atomic radius and higher electronegativity increase molecular weight (281.13 vs. 266.23 for difluoro analogues) and may enhance binding to hydrophobic pockets in enzymes. However, chlorine’s metabolic stability is lower than fluorine, increasing susceptibility to oxidative dehalogenation .
Antitumor and Vascular Effects
- Flavone-8-acetic acid (FAA) and 5,6-dimethylxanthenone-4-acetic acid (DMXAA): These acetic acid derivatives induce nitric oxide (NO) production in macrophages, correlating with tumor hemorrhagic necrosis. FAA at 890 µM produces 3.7 nmol NO/10⁶ cells, while DMXAA analogues show higher activity (12.6 nmol/10⁶ cells) .
- Fluorine’s electron-withdrawing effects may enhance stability in vivo compared to non-fluorinated analogues .
Serotonin Modulation
- FAA and DMXAA increase plasma serotonin (5-HT) and its metabolite 5-HIAA by 6–7 fold within 4 hours, linked to vascular disruption in tumors. Inactive analogues (e.g., 8-methyl-XAA) lack this effect, highlighting the role of substituent positioning .
Biological Activity
2',5'-Difluoro-biphenyl-4-acetic acid (DFBA) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DFBA, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DFBA is characterized by the presence of two fluorine atoms positioned at the 2' and 5' positions on a biphenyl structure, with an acetic acid functional group at the para position. This unique structure contributes to its biological activity and pharmacological properties.
The biological activity of DFBA is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been proposed:
- Inhibition of Pro-inflammatory Cytokines : DFBA has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This action may be mediated through the modulation of signaling pathways such as NF-κB and MAPK.
- Antioxidant Activity : Studies suggest that DFBA exhibits antioxidant properties, reducing oxidative stress by scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes .
- Enzyme Inhibition : DFBA may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics and enhanced therapeutic effects.
Biological Activity Overview
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that DFBA significantly reduced levels of TNF-α and IL-6 in serum following lipopolysaccharide (LPS) administration. The results indicated a reduction in systemic inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases .
Case Study 2: Antioxidant Properties
In vitro assays revealed that DFBA effectively reduced reactive oxygen species (ROS) levels in cultured human cells exposed to oxidative stress. The compound's ability to enhance the expression of superoxide dismutase (SOD) was also noted, indicating its role as a potential antioxidant agent.
Case Study 3: Enzyme Interaction
Research focusing on DFBA's interaction with cytochrome P450 enzymes showed that it could alter the metabolism of co-administered drugs, highlighting its importance in pharmacokinetic studies.
Q & A
Q. What are the established synthetic methodologies for 2',5'-Difluoro-biphenyl-4-acetic acid, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves biphenyl coupling reactions. For example, Suzuki-Miyaura cross-coupling between fluorinated aryl halides and boronic acids under palladium catalysis is a common approach . Key conditions include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous dioxane.
- Base : Potassium carbonate or sodium bicarbonate to neutralize acidic byproducts.
- Temperature : Reactions often proceed at 90–100°C under inert atmospheres (N₂/Ar).
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).
Yield optimization focuses on controlling steric hindrance from fluorine substituents and ensuring stoichiometric balance of reactants. Typical yields range from 40–60% .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR : ¹H and ¹⁹F NMR confirm fluorine positioning and biphenyl coupling. For example, distinct splitting patterns in ¹H NMR indicate para-substitution on the biphenyl backbone .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 266.1).
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-F stretches (1100–1250 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of fluorine atoms and biphenyl torsion angles .
Advanced Questions
Q. How can researchers systematically investigate the structure-activity relationship (SAR) of fluorination patterns in biphenyl acetic acid derivatives?
Methodological Answer: SAR studies require:
Synthesis of analogs : Vary fluorine positions (e.g., 2',3'-, 2',4'-, 2',5'-difluoro) while keeping the acetic acid moiety constant .
Biological assays : Test COX-2 inhibition (common for anti-inflammatory analogs) or receptor-binding affinity using competitive ELISA .
Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects (e.g., fluorine’s electron-withdrawing impact on carboxylic acid pKa) .
Data correlation : Tabulate results (example below):
| Fluorine Positions | LogP | IC₅₀ (COX-2, nM) | Torsion Angle (°) |
|---|---|---|---|
| 2',5' | 3.2 | 120 | 45 |
| 2',4' | 3.5 | 85 | 30 |
This reveals how fluorine placement affects lipophilicity (LogP) and steric interactions .
Q. What strategies are recommended for resolving discrepancies in reported biological activity data for fluorinated aromatic compounds?
Methodological Answer: Address contradictions via:
- Purity validation : Reanalyze compounds using HPLC with diode-array detection to rule out impurities (>99% purity required) .
- Assay standardization : Compare results under identical conditions (e.g., cell line, incubation time). For example, COX-2 inhibition assays using human recombinant enzyme vs. murine macrophages may yield variability .
- Structural analogs : Test derivatives (e.g., methyl ester vs. free acid) to isolate functional group contributions .
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. How can crystallographic data enhance the understanding of this compound’s molecular interactions?
Methodological Answer: Single-crystal X-ray diffraction provides:
- Torsion angles : Biphenyl dihedral angles (e.g., 45° in 2',5'-substituted analogs) influence π-π stacking in protein binding pockets .
- Hydrogen-bonding networks : Carboxylic acid groups often form dimers or interact with water molecules, affecting solubility .
- Halogen bonding : Fluorine’s partial charge can mediate interactions with serine or tyrosine residues in enzymes .
Crystallography-guided drug design can prioritize analogs with optimal geometry for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
